2-(Difluoromethyl)-4-methyl-5-nitropyridine
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Overview
Description
2-(Difluoromethyl)-4-methyl-5-nitropyridine is an organofluorine compound that has garnered significant interest in various fields of scientific research. The presence of both difluoromethyl and nitro groups in its structure imparts unique chemical properties, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-4-methyl-5-nitropyridine typically involves the introduction of the difluoromethyl group into a pyridine ring. One common method is the difluoromethylation of a pyridine derivative using difluorocarbene reagents. This process can be achieved through various catalytic and non-catalytic methods, often involving metal-based catalysts such as copper or silver .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-4-methyl-5-nitropyridine undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The difluoromethyl group can be involved in reduction reactions, often leading to the formation of fluorinated intermediates.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amino derivative, while nucleophilic substitution can introduce various functional groups into the pyridine ring .
Scientific Research Applications
2-(Difluoromethyl)-4-methyl-5-nitropyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-4-methyl-5-nitropyridine involves its interaction with specific molecular targets. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to enzymes and receptors. The nitro group can undergo reduction, leading to the formation of reactive intermediates that interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)-4-methyl-5-nitropyridine: Similar structure but with a trifluoromethyl group.
2-(Difluoromethyl)-4-methyl-5-aminopyridine: Similar structure but with an amino group instead of a nitro group.
Uniqueness
2-(Difluoromethyl)-4-methyl-5-nitropyridine is unique due to the presence of both difluoromethyl and nitro groups, which impart distinct chemical and physical properties. This combination makes it particularly valuable in applications requiring specific reactivity and stability .
Properties
IUPAC Name |
2-(difluoromethyl)-4-methyl-5-nitropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O2/c1-4-2-5(7(8)9)10-3-6(4)11(12)13/h2-3,7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOPZYWMFMQDKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1[N+](=O)[O-])C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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